![molecular formula C22H38Cl2N2O B4944536 1,1'-[2-(benzyloxy)-1,3-propanediyl]diazepane dihydrochloride](/img/structure/B4944536.png)
1,1'-[2-(benzyloxy)-1,3-propanediyl]diazepane dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1'-[2-(benzyloxy)-1,3-propanediyl]diazepane dihydrochloride, also known as BDPD, is a chemical compound that has been widely studied for its potential applications in scientific research. BDPD belongs to the class of diazepanes, which are a group of compounds that have been found to have various biological activities, including anti-inflammatory, analgesic, and anxiolytic effects.
Mecanismo De Acción
1,1'-[2-(benzyloxy)-1,3-propanediyl]diazepane dihydrochloride acts as an allosteric modulator of the GABAA receptor, which enhances the binding of GABA to the receptor and increases its inhibitory effects. This leads to a reduction in neuronal excitability and anxiolytic effects.
Biochemical and Physiological Effects:
1,1'-[2-(benzyloxy)-1,3-propanediyl]diazepane dihydrochloride has been found to have various biochemical and physiological effects. It has been shown to have anxiolytic, sedative, and anticonvulsant effects in animal models. Additionally, 1,1'-[2-(benzyloxy)-1,3-propanediyl]diazepane dihydrochloride has been found to have anti-inflammatory and analgesic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 1,1'-[2-(benzyloxy)-1,3-propanediyl]diazepane dihydrochloride is its selectivity for the GABAA receptor, which allows for specific modulation of this receptor. Additionally, 1,1'-[2-(benzyloxy)-1,3-propanediyl]diazepane dihydrochloride has a relatively long half-life, which allows for sustained effects in animal models. However, one limitation of 1,1'-[2-(benzyloxy)-1,3-propanediyl]diazepane dihydrochloride is its poor solubility in water, which can make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are several potential future directions for research on 1,1'-[2-(benzyloxy)-1,3-propanediyl]diazepane dihydrochloride. One area of interest is its potential use as a therapeutic agent for anxiety and other neurological disorders. Additionally, further research is needed to fully understand the mechanisms of action of 1,1'-[2-(benzyloxy)-1,3-propanediyl]diazepane dihydrochloride and its effects on GABAA receptor function. Finally, there is potential for the development of novel analogs of 1,1'-[2-(benzyloxy)-1,3-propanediyl]diazepane dihydrochloride with improved pharmacokinetic properties and selectivity for specific GABAA receptor subtypes.
Métodos De Síntesis
1,1'-[2-(benzyloxy)-1,3-propanediyl]diazepane dihydrochloride can be synthesized through a multi-step process that involves the reaction of 2-bromoethyl benzyl ether with 1,3-diaminopropane, followed by the reduction of the resulting intermediate with sodium borohydride. The final product is obtained by the reaction of the intermediate with hydrochloric acid.
Aplicaciones Científicas De Investigación
1,1'-[2-(benzyloxy)-1,3-propanediyl]diazepane dihydrochloride has been extensively studied for its potential applications in scientific research. One of the main areas of research has been its use as a tool for studying the role of GABA receptors in the central nervous system. 1,1'-[2-(benzyloxy)-1,3-propanediyl]diazepane dihydrochloride has been found to be a selective agonist of the GABAA receptor, which is a major inhibitory neurotransmitter in the brain.
Propiedades
IUPAC Name |
1-[3-(azepan-1-yl)-2-phenylmethoxypropyl]azepane;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H36N2O.2ClH/c1-2-9-15-23(14-8-1)18-22(19-24-16-10-3-4-11-17-24)25-20-21-12-6-5-7-13-21;;/h5-7,12-13,22H,1-4,8-11,14-20H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZVXDFQQHITRTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)CC(CN2CCCCCC2)OCC3=CC=CC=C3.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H38Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(5-tert-butyl-1H-pyrazol-3-yl)methyl]-2-(3-methyl-5-isoxazolyl)acetamide](/img/structure/B4944455.png)
![2-[4-(3,4,5-trimethoxybenzyl)-1-piperazinyl]pyrimidine](/img/structure/B4944463.png)
![1,3-dimethyl-5-(3,4,5-trimethoxyphenyl)-5,11-dihydro-1H-indeno[2',1':5,6]pyrido[2,3-d]pyrimidine-2,4,6(3H)-trione](/img/structure/B4944467.png)
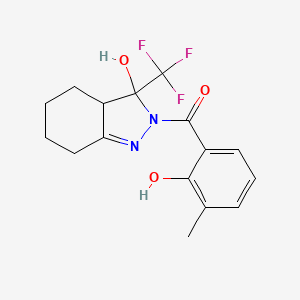
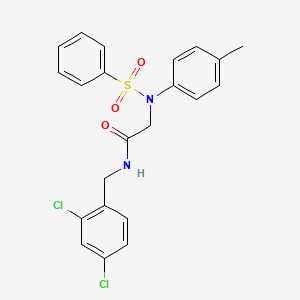
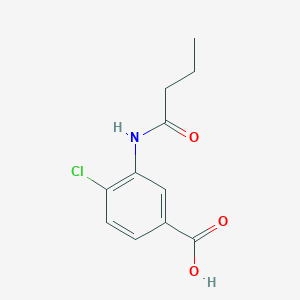
![1-[(6-chloroimidazo[1,2-a]pyridin-2-yl)carbonyl]-N-(3,4-dimethylphenyl)-3-piperidinamine](/img/structure/B4944513.png)
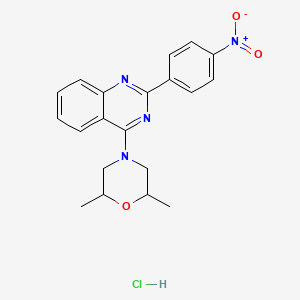
![5-chloro-2-[2-(2-methylphenoxy)ethoxy]benzaldehyde](/img/structure/B4944528.png)
![3-({[(2-nitrobenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B4944545.png)
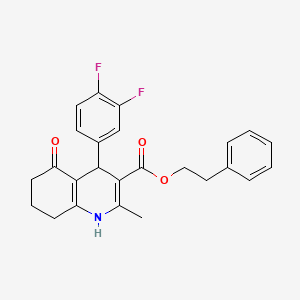
![1-methyl-6-oxo-N-[3-(4-pyridinyl)propyl]-1,6-dihydro-3-pyridazinecarboxamide trifluoroacetate](/img/structure/B4944578.png)
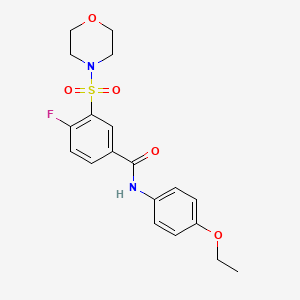
![5-bromo-1-[2-(4-bromophenyl)-2-oxoethyl]-1H-indole-2,3-dione](/img/structure/B4944582.png)